molecular formula C6H11NO3 B042369 allysine CAS No. 6665-12-9

allysine

Cat. No.: B042369
CAS No.: 6665-12-9
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allysine, also known as 2-aminoadipate semialdehyde, is a derivative of lysine that features a formyl group in place of the terminal amine. It is produced by the aerobic oxidation of lysine residues by the enzyme lysyl oxidase. This transformation is an example of a post-translational modification. This compound plays a crucial role in the production of elastin and collagen, which are essential components of connective tissues .

Future Directions

Allysine is a dynamic target that reflects disease activity. In the absence of disease, this compound is present at low levels, but during fibrogenesis, the action of lysyl oxidase on collagen converts lysine to this compound . This suggests that this compound could be a potential target for imaging fibrogenesis and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allysine is synthesized from lysine through the action of the enzyme lysyl oxidase. This enzyme catalyzes the oxidation of the ε-amino group of lysine to form this compound. The reaction typically occurs under aerobic conditions and involves the formation of a Schiff base intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the enzymatic oxidation of lysine using lysyl oxidase. The process is carried out in bioreactors under controlled conditions to ensure optimal enzyme activity and product yield. The reaction mixture is then purified to isolate this compound, which can be further processed for various applications .

Chemical Reactions Analysis

Types of Reactions: Allysine undergoes several types of chemical reactions, including oxidation, reduction, and condensation reactions. One of the most significant reactions is its involvement in the cross-linking of collagen and elastin. This compound reacts with hydroxylysine to form intermolecular cross-links, which are crucial for the structural integrity of connective tissues .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving this compound include cross-linked collagen and elastin, which are essential for the mechanical properties of connective tissues. Additionally, this compound can form fluorescent derivatives when reacted with specific reagents, which are useful for analytical purposes .

Mechanism of Action

Allysine exerts its effects primarily through its role in the cross-linking of collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidation of lysine to this compound, which then reacts with hydroxylysine residues to form stable cross-links. These cross-links provide tensile strength and elasticity to connective tissues. The molecular targets of this compound include lysine and hydroxylysine residues in collagen and elastin .

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862802
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962-83-0
Record name Allysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1962-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
allysine
Reactant of Route 2
Reactant of Route 2
allysine
Reactant of Route 3
allysine
Reactant of Route 4
Reactant of Route 4
allysine
Reactant of Route 5
allysine
Reactant of Route 6
allysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.